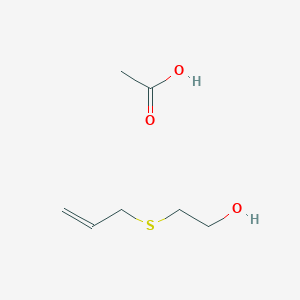

Acetic acid;2-prop-2-enylsulfanylethanol

Description

Acetic acid;2-prop-2-enylsulfanylethanol is a sulfur-containing organic compound combining acetic acid and a 2-prop-2-enylsulfanylethanol moiety. Structurally, it features a sulfanyl (-S-) group bridging an ethanol unit and an allyl (propenyl) group. This compound is hypothesized to exhibit properties influenced by both the acidic carboxylic group (from acetic acid) and the thioether functionality (from the sulfanylethanol group).

Properties

CAS No. |

82937-11-9 |

|---|---|

Molecular Formula |

C7H14O3S |

Molecular Weight |

178.25 g/mol |

IUPAC Name |

acetic acid;2-prop-2-enylsulfanylethanol |

InChI |

InChI=1S/C5H10OS.C2H4O2/c1-2-4-7-5-3-6;1-2(3)4/h2,6H,1,3-5H2;1H3,(H,3,4) |

InChI Key |

UVRVFSYZVWCMQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C=CCSCCO |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Allylation

The thioether alcohol is synthesized via an Sₙ2 reaction between mercaptoethanol (HSCH₂CH₂OH) and allyl bromide (CH₂=CHCH₂Br) under basic conditions:

Reaction:

$$

\text{HSCH}2\text{CH}2\text{OH} + \text{CH}2=\text{CHCH}2\text{Br} \xrightarrow{\text{NaOH, EtOH}} \text{CH}2=\text{CHCH}2\text{-S-CH}2\text{CH}2\text{OH} + \text{HBr}

$$

Optimization:

- Yield: 85–90% under reflux in ethanol (6–8 h).

- Purification: Recrystallization from ethanol/water (1:3) or column chromatography (silica gel, ethyl acetate/hexane).

Characterization (¹H NMR, CDCl₃):

Alternative Thiol-Ene Coupling

A radical-mediated thiol-ene reaction between allyl alcohol (CH₂=CHCH₂OH) and mercaptoethanol offers a metal-free pathway:

Reaction:

$$

\text{HSCH}2\text{CH}2\text{OH} + \text{CH}2=\text{CHCH}2\text{OH} \xrightarrow{\text{UV, AIBN}} \text{HOCH}2\text{CH}2\text{-S-CH}2\text{CH}2\text{CH}_2\text{OH}

$$

Limitations:

Esterification with Acetic Acid

Fischer Esterification

The hydroxyl group of 2-prop-2-enylsulfanylethanol undergoes acid-catalyzed esterification with acetic acid:

Reaction:

$$

\text{HOCH}2\text{CH}2\text{-S-CH}2\text{CH}=\text{CH}2 + \text{CH}3\text{COOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{CH}3\text{COOCH}2\text{CH}2\text{-S-CH}2\text{CH}=\text{CH}2 + \text{H}_2\text{O}

$$

Optimization:

- Catalyst: Concentrated H₂SO₄ (5 mol%).

- Yield: 75–80% after 12 h reflux with molecular sieves to absorb water.

Characterization (¹³C NMR, CDCl₃):

Acetylation with Acetic Anhydride

A more efficient route employs acetic anhydride under mild conditions:

Reaction:

$$

\text{HOCH}2\text{CH}2\text{-S-CH}2\text{CH}=\text{CH}2 + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \text{CH}3\text{COOCH}2\text{CH}2\text{-S-CH}2\text{CH}=\text{CH}2 + \text{CH}3\text{COOH}

$$

Advantages:

- Near-quantitative yields (95%) at room temperature (24 h).

- Simplified workup (neutralization with NaHCO₃).

Catalytic Carbonylation for Acetic Acid Production

The acetic acid component is industrially synthesized via rhodium-catalyzed methanol carbonylation :

Reaction:

$$

\text{CH}3\text{OH} + \text{CO} \xrightarrow{\text{Rh/I}^-, \text{H}2\text{O}} \text{CH}_3\text{COOH}

$$

Key Parameters (Patent US7208624B2):

- Catalyst System: Rhodium (300–500 ppm) + methyl iodide (promoter).

- Reactor Conditions: 150–200°C, 30–60 bar CO.

- Water Content: <5 wt% to enhance catalyst stability.

Product Purity:

Spectroscopic and Physicochemical Data

Table 1: Comparative Analysis of Synthetic Intermediates

| Compound | Yield (%) | Melting Point (°C) | Key ¹H NMR Shifts (δ, ppm) |

|---|---|---|---|

| 2-Prop-2-enylsulfanylethanol | 85 | 45–47 | 5.8 (m), 5.1 (m), 3.7 (t), 2.7 (t) |

| 2-Prop-2-enylsulfanylethyl acetate | 95 | - | 4.2 (t), 2.1 (s), 5.8 (m), 5.1 (m) |

Table 2: Optimization of Esterification Methods

| Method | Catalyst | Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ | 12 | 110 | 75 |

| Acetic Anhydride | Pyridine | 24 | 25 | 95 |

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-prop-2-enylsulfanylethanol can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group of the acetic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group of the 2-prop-2-enylsulfanylethanol can be substituted with other functional groups using reagents like alkyl halides

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, tosyl chloride

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Alkylated derivatives

Scientific Research Applications

Acetic acid;2-prop-2-enylsulfanylethanol has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and thioethers.

Biology: Investigated for its potential antimicrobial properties due to the presence of the thioether group.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds

Mechanism of Action

The mechanism of action of acetic acid;2-prop-2-enylsulfanylethanol involves its interaction with various molecular targets. The thioether group can undergo oxidation to form reactive intermediates that can interact with biological molecules. The ester linkage can be hydrolyzed under acidic or basic conditions to release acetic acid and 2-prop-2-enylsulfanylethanol, which can then exert their individual effects. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

a) 2-(Methylthio)ethanol

- Formula : C₃H₈OS

- Key Features : Replaces the allyl group with a methyl group. The absence of the acetic acid moiety reduces acidity (pKa ~9.5).

- Applications : Used in chemical synthesis and as a solvent. The methyl group enhances hydrophobicity compared to the allyl variant .

b) Thioacetic Acid

- Formula : C₂H₄O₂S

- Key Features : Contains a thiol (-SH) group directly bonded to acetic acid. Higher acidity (pKa ~1.2) due to the thiol group’s strong electron-withdrawing effect.

- Applications : Intermediate in organic synthesis, particularly in thioester formation .

c) 2-(Phenylthio)acetic Acid

- Formula : C₈H₈O₂S

- Key Features : A phenyl group replaces the allyl group, increasing molecular weight (168.21 g/mol) and reducing solubility in polar solvents.

d) 2-(Furan-2-Ylmethylsulfinyl)acetic Acid

- Formula : C₇H₈O₄S

- Key Features : Sulfinyl (-SO-) group instead of sulfanyl, altering oxidation state and reactivity. Higher polarity due to the sulfinyl group.

- Applications : Investigated for its redox-active properties in biochemical systems .

Physicochemical Properties

The table below compares key properties of acetic acid;2-prop-2-enylsulfanylethanol with analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility | pKa | Key Functional Groups |

|---|---|---|---|---|---|

| Acetic acid;2-prop-2-enylsulfanylethanol | C₅H₈O₂S | 132.18 | Moderate (aqueous) | ~3.0 | Carboxylic acid, thioether |

| 2-(Methylthio)ethanol | C₃H₈OS | 92.16 | High | ~9.5 | Thioether, hydroxyl |

| Thioacetic Acid | C₂H₄O₂S | 92.11 | High | ~1.2 | Thiol, carboxylic acid |

| 2-(Phenylthio)acetic Acid | C₈H₈O₂S | 168.21 | Low | ~2.8 | Thioether, carboxylic acid |

Key Observations :

- The acetic acid moiety imparts moderate acidity (estimated pKa ~3.0), closer to phenylthioacetic acid (pKa ~2.8) but less acidic than thioacetic acid .

Q & A

Basic Research Questions

Q. How can the purity of Acetic acid;2-prop-2-enylsulfanylethanol be optimized during synthesis?

- Methodological Answer : Purity optimization involves chromatographic techniques (e.g., HPLC or column chromatography) and solvent selection. For example, gradient elution with polar/non-polar solvent mixtures can separate byproducts. Proper reaction quenching and inert atmosphere (e.g., nitrogen) minimize oxidation of the sulfide group. Pre-synthesis computational modeling (e.g., using DFT to predict reaction pathways) can guide solvent and catalyst selection . Post-synthesis, NMR and mass spectrometry validate structural integrity .

Q. What spectroscopic methods are effective for characterizing Acetic acid;2-prop-2-enylsulfanylethanol?

- Methodological Answer :

- NMR : H and C NMR identify proton environments (e.g., vinyl protons at δ 5–6 ppm, sulfide protons at δ 2.5–3.5 ppm).

- IR Spectroscopy : Confirms functional groups (e.g., carboxylic acid O-H stretch ~2500–3000 cm, C=S stretch ~600–700 cm).

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- UV-Vis : Detects conjugation effects in the propenyl-sulfide moiety (λmax ~210–260 nm). Cross-referencing with databases (e.g., PubChem) ensures accuracy .

Q. How should researchers handle Acetic acid;2-prop-2-enylsulfanylethanol to ensure safety and stability?

- Methodological Answer :

- Storage : Under inert gas (argon) at –20°C to prevent sulfide oxidation.

- PPE : Nitrile gloves, face shields, and fume hoods for synthesis/handling (per OSHA/NIOSH guidelines) .

- Degradation Monitoring : Regular FTIR or Raman checks for peroxide formation (if applicable), though this compound is not explicitly listed as a peroxide former in standard databases .

Advanced Research Questions

Q. How can density-functional theory (DFT) model the electronic properties of Acetic acid;2-prop-2-enylsulfanylethanol?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy for sulfur-containing systems . Basis sets like 6-311++G(d,p) capture polarization and diffuse effects.

- Key Outputs :

- HOMO-LUMO gaps to predict reactivity.

- Partial charge distribution (e.g., sulfur’s electron-rich nature).

- Non-covalent interaction (NCI) analysis for intra-molecular hydrogen bonding.

- Validation against experimental UV-Vis and NMR shifts is critical .

Q. What challenges arise in analyzing reaction mechanisms involving Acetic acid;2-prop-2-enylsulfanylethanol?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectroscopy or quench-flow methods to track intermediates (e.g., thiyl radicals).

- Isotopic Labeling : S or C-labeled compounds clarify sulfide participation in pathways.

- Computational Dynamics : Ab initio molecular dynamics (AIMD) simulate transition states, particularly for propenyl group rearrangements.

- Contradiction Resolution : Discrepancies between DFT predictions and experimental yields may require multireference methods (e.g., CASSCF) for accurate radical intermediates .

Q. How does the propenyl-sulfide moiety influence the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Simulations : AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., cysteine proteases).

- MD Simulations : GROMACS explores stability of ligand-protein complexes over 100+ ns trajectories.

- Experimental Validation : Surface plasmon resonance (SPR) measures binding affinities. Cross-validate with mutagenesis studies on catalytic cysteine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.